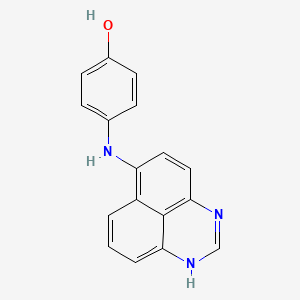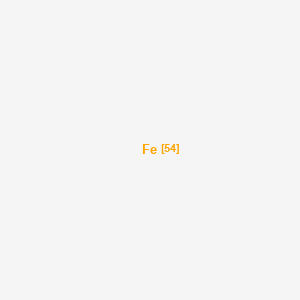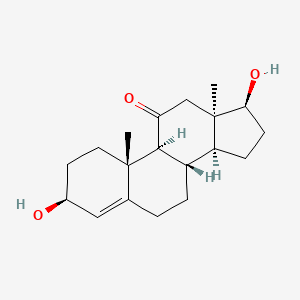![molecular formula C30H50O5 B576664 (1R,6R,11R,12R,15R,16R)-15-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-6-hydroxy-7,7,16-trimethyltetracyclo[9.7.0.03,8.012,16]octadec-3(8)-ene-12-carboxylic acid CAS No. 11076-26-9](/img/structure/B576664.png)
(1R,6R,11R,12R,15R,16R)-15-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-6-hydroxy-7,7,16-trimethyltetracyclo[9.7.0.03,8.012,16]octadec-3(8)-ene-12-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lyofoligenic acid involves multiple steps, including chemical and spectroscopic studies. One of the key steps in its synthesis is the X-ray crystallographic analysis of the p-bromobenzoate methyl ester . The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the specific requirements of the research or industrial application.
Industrial Production Methods
Industrial production methods for lyofoligenic acid are not well-documented in the public domain. it is likely that the production involves advanced chemical synthesis techniques and stringent quality control measures to ensure the purity and consistency of the compound.
化学反応の分析
Types of Reactions
(1R,6R,11R,12R,15R,16R)-15-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-6-hydroxy-7,7,16-trimethyltetracyclo[9.7.0.03,8.012,16]octadec-3(8)-ene-12-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions involving lyofoligenic acid include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired chemical transformations.
Major Products Formed
The major products formed from the reactions of lyofoligenic acid depend on the specific reagents and conditions used. These products can include various derivatives of lyofoligenic acid with enhanced or modified properties.
科学的研究の応用
(1R,6R,11R,12R,15R,16R)-15-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-6-hydroxy-7,7,16-trimethyltetracyclo[9.7.0.03,8.012,16]octadec-3(8)-ene-12-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the structural and chemical properties of B-homotriterpenes.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: Utilized in the development of new materials and chemical products with specific properties.
作用機序
The mechanism of action of lyofoligenic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, thereby modulating their activity and exerting its effects. Detailed studies on the molecular targets and pathways involved are ongoing and may provide further insights into its mechanism of action .
類似化合物との比較
Similar Compounds
Similar compounds to lyofoligenic acid include other B-homotriterpenes and related triterpenoid compounds. Examples include lanosterol, cycloartenol, and other structurally related triterpenes.
Uniqueness
(1R,6R,11R,12R,15R,16R)-15-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-6-hydroxy-7,7,16-trimethyltetracyclo[9.7.0.03,8.012,16]octadec-3(8)-ene-12-carboxylic acid is unique due to its specific structural features, such as the presence of multiple hydroxyl groups and the abeo-lanostane skeleton. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
特性
CAS番号 |
11076-26-9 |
|---|---|
分子式 |
C30H50O5 |
分子量 |
490.725 |
InChI |
InChI=1S/C30H50O5/c1-18(7-11-25(32)28(4,5)35)21-14-16-30(26(33)34)23-10-9-22-19(8-12-24(31)27(22,2)3)17-20(23)13-15-29(21,30)6/h18,20-21,23-25,31-32,35H,7-17H2,1-6H3,(H,33,34)/t18-,20-,21-,23-,24-,25-,29-,30+/m1/s1 |
InChIキー |
XPLCNZRNTUXDJC-XDRSMLTOSA-N |
SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC3C2CCC4=C(C3)CCC(C4(C)C)O)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-5,8-Methanonaphtho[2,3-d]imidazole](/img/structure/B576583.png)
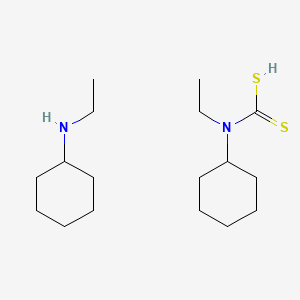

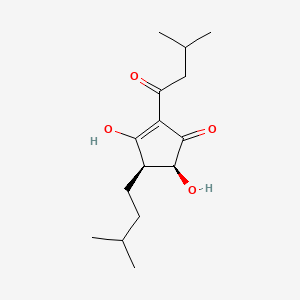
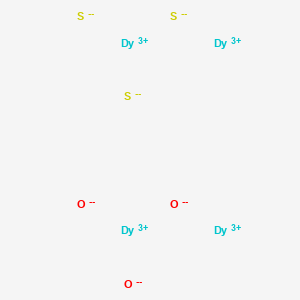
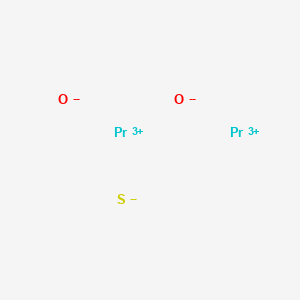


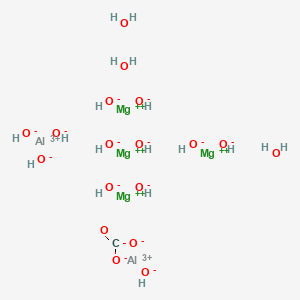
![[5,6-bis(2,3-dihydroxypropoxy)-3,4,5,6-tetrakis(2,3-dihydroxypropyl)-8,9-dihydroxy-4-(3-hydroxy-2-octadecanoyloxypropyl)-2-octadecanoyloxynonyl] octadecanoate](/img/structure/B576597.png)
